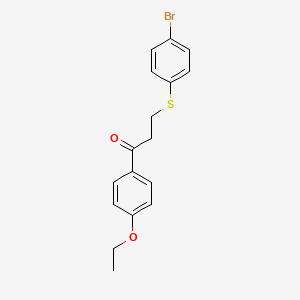

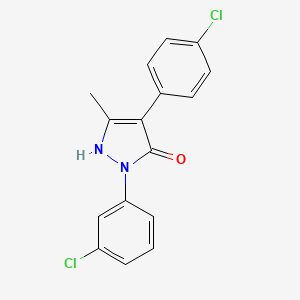

![molecular formula C7H11Br B2563632 2-Bromospiro[3.3]heptane CAS No. 102115-82-2](/img/structure/B2563632.png)

2-Bromospiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromospiro[3.3]heptane is a spirocyclic compound, which is a type of bicyclic organic compound that includes two rings that share a single atom. The spiro[3.3]heptane scaffold is a structural motif found in various synthetic compounds that have potential applications in medicinal chemistry and materials science due to their unique three-dimensional structures.

Synthesis Analysis

The synthesis of spirocyclic compounds is an area of interest in organic chemistry. Although the provided papers do not directly discuss 2-Bromospiro[3.3]heptane, they do provide insights into the synthesis of related spirocyclic compounds. For instance, the synthesis of 2,6-diazaspiro[3.3]heptane is reported to be concise and scalable, indicating that similar methodologies could potentially be applied to the synthesis of 2-Bromospiro[3.3]heptane . Additionally, the multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks suggests that the spiro[3.3]heptane scaffold can be functionalized at different positions, which could be relevant for the synthesis of 2-Bromospiro[3.3]heptane .

Molecular Structure Analysis

Spirocyclic compounds like 2-Bromospiro[3.3]heptane are known for their rigid and unique molecular structures. The synthesis of 2,2,6,6-tetramethyl-4-metallaspiro[3.3]heptanes provides an example of how the spiro[3.3]heptane core can be modified to include different elements such as silicon and germanium, which may affect the compound's properties and reactivity .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is influenced by their three-dimensional structure and the functional groups attached to them. The papers describe various reactions involving spirocyclic scaffolds, such as arene amination reactions yielding N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes , and the addition of 2-bromoethanesulfonyl bromide to a related tricyclic compound . These reactions highlight the potential chemical transformations that 2-Bromospiro[3.3]heptane could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on 2-Bromospiro[3.3]heptane, they do offer insights into the properties of related compounds. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, suggests that spirocyclic compounds can exhibit rigidity and may serve as analogues of more flexible molecules . This information could be relevant when considering the physical properties of 2-Bromospiro[3.3]heptane, such as its conformational stability.

科学的研究の応用

Multigram Synthesis of Advanced Difluorospiro[3.3]Heptane-derived Building Blocks

A methodology for constructing 6,6-difluorospiro[3.3]heptane, a conformationally restricted isostere of gem-difluorocycloalkanes, was developed. This led to the creation of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks using a common synthetic precursor (Olifir et al., 2020).

Synthesis and Properties of 2-Oxa-6-Azaspiro[3.3]Heptane Sulfonate Salts

An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane was presented. This compound, often isolated as an oxalate salt, showed improved stability and solubility when isolated as a sulfonic acid salt, enabling broader reaction condition applications (van der Haas et al., 2017).

Spirocyclic Sulfur and Selenium Ligands in Transition Metal Coordination

Spirocycles like 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane have been used as molecular rigid rods in coordinating transition metal centers. These compounds have been fully characterized by spectroscopic methods and X-ray diffraction (Petrukhina et al., 2005).

Synthesis of Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, was achieved. These compounds have shown potential for use in drug discovery as members of a library or on a preparative scale (Guérot et al., 2011).

Chemical Transformation of 3-Bromo-2,2-Bis(bromomethyl)-Propanol

The mechanism and kinetics of the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol, which forms products like 2,6-dioxaspiro[3.3]-heptane, was studied in aqueous solutions. These findings have environmental implications due to the persistence of high concentrations of TBNPA in aquifers (Ezra et al., 2005).

Design of New Axially Chiral Molecules

A new axially chiral diphosphine, 2,6-diphosphaspiro[3.3]heptane, showing conformational rigidity was designed. Its axial asymmetry is due to the puckering of two phosphetane ring systems, making it a significant contribution to chiral molecule design (Naruse & Kugiya, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-bromospiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRZDAOWARBVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromospiro[3.3]heptane | |

CAS RN |

102115-82-2 |

Source

|

| Record name | 2-bromospiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

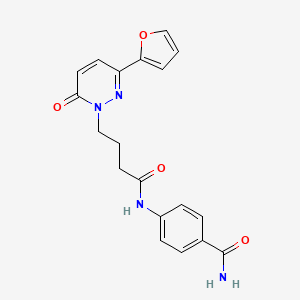

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

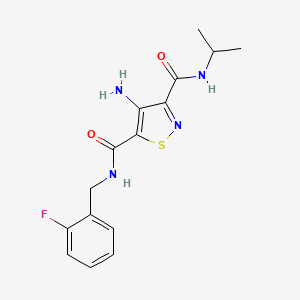

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)

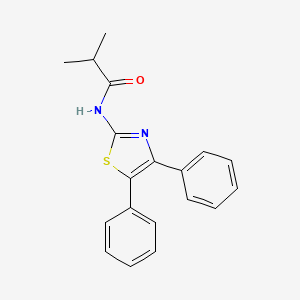

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)

![1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2563559.png)

triazin-4-one](/img/structure/B2563561.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)